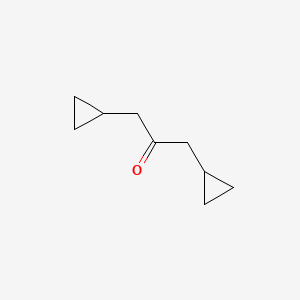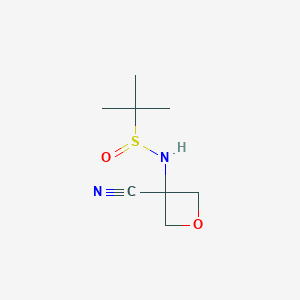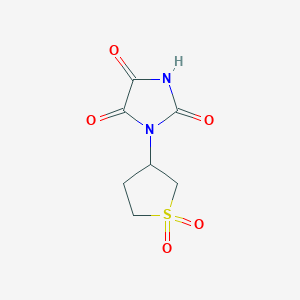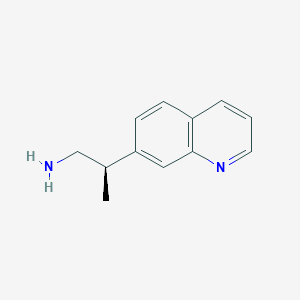
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of indole derivatives with various reagents under controlled conditions. For example, the reaction of indole with a combination of 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride produces related compounds through hydrolytic ring opening or low-temperature basification processes (Aghazadeh et al., 2012). Another approach involves the cyclization of 2,3-bis(trimethylsilyl)buta-1,3-diene with various acyl chlorides, leading to polysubstituted furans, highlighting the versatility of synthetic methods for these types of compounds (Babudri et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds, determined by X-ray diffraction, reveals important features such as enaminoketone groups, s-cis conformations, and E configurations around the indole exocyclic alkene C–C bond (Vázquez-Vuelvas et al., 2011). These structural characteristics are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, including carbonyl ylide generation through silicon-based 1,3-elimination and [3+2] cycloadditions to activated alkenes and alkynes, illustrating their reactivity towards forming heterocyclic structures (Hojo et al., 1993). Additionally, the reaction with hydroxylamine indicates the versatility of these compounds in forming new chemical bonds and structures (Helliwell et al., 2011).
Physical Properties Analysis
While specific studies directly related to the physical properties of "3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one" were not found, related research on similar compounds can provide insights. Physical properties such as solubility, melting points, and crystalline structure are typically determined through experimental analysis and are essential for understanding the material's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of such compounds are characterized by their reactivity patterns, stability under various conditions, and the types of chemical transformations they can undergo. The generation of carbonyl ylides and their cycloadditions, as well as reactions with nucleophilic and electrophilic reagents, demonstrate the rich chemistry and potential utility of these molecules in synthetic organic chemistry (Hojo et al., 1993).
Scientific Research Applications
Crystal Structure Analysis
Research on derivatives of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one has led to insights into their crystal structures. For instance, Vázquez-Vuelvas et al. (2011) studied the crystal structure of related compounds using single crystal X-ray diffraction, highlighting their molecular arrangement and intermolecular interactions (Vázquez-Vuelvas et al., 2011).
Reaction with Hydroxylamine
Helliwell et al. (2011) investigated the reaction of a similar compound with hydroxylamine, revealing structural characteristics such as the orientation of the acetamide group and the formation of hydrogen-bonded dimers (Helliwell et al., 2011).
Acylation and Molecular Structure
Konovalova et al. (2011) explored the acylation of Fischer’s base with aroylketenes, studying the crystalline and molecular structures of resulting compounds. Their findings contribute to the understanding of molecular interactions and configurations in similar chemical structures (Konovalova et al., 2011).
Binding Study and Cation Detection
Wong et al. (2018) developed a phthalide-fused indoline derivative related to this compound. They conducted a binding study towards different metal cations, demonstrating the compound's selectivity and sensitivity for Sn2+ ions, which suggests potential applications in metal ion detection (Wong et al., 2018).
Near-Infrared Dye for Cancer Detection
Pham et al. (2005) synthesized a water-soluble near-infrared dye with structural similarities to this compound. This dye showed promise in cancer detection through optical imaging, highlighting the potential of such compounds in medical diagnostics (Pham et al., 2005).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . These changes can include alterations in cell signaling, inhibition of enzyme activity, or interference with DNA or RNA function .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways, often related to the biological activities they exhibit .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Safety and Hazards
properties
IUPAC Name |
(1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10(16)13(18)9-14-15(2,3)11-7-5-6-8-12(11)17(14)4/h5-10H,1-4H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGWBNVGENNEAT-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=C1C(C2=CC=CC=C2N1C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C\1/C(C2=CC=CC=C2N1C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)


![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)
![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)
![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)